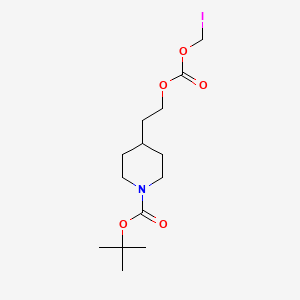

Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate

説明

Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate is a Boc-protected piperidine derivative featuring a carbonate ester with an iodomethyl substituent. This compound is structurally designed to serve as a reactive intermediate in organic synthesis, particularly in drug development, where the iodomethyl group acts as a leaving group for nucleophilic substitution reactions. Its Boc-protected amine enhances stability during synthetic workflows, while the carbonate ester modulates reactivity compared to traditional ester or carboxylic acid derivatives.

特性

IUPAC Name |

tert-butyl 4-[2-(iodomethoxycarbonyloxy)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24INO5/c1-14(2,3)21-12(17)16-7-4-11(5-8-16)6-9-19-13(18)20-10-15/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEMDRFRLSCXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCOC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate typically proceeds via the following key steps:

- Formation of the Boc-protected 4-piperidyl ethanol intermediate

- Conversion of the hydroxyl group to a carbonate intermediate

- Introduction of the iodomethyl group as a leaving group in the carbonate moiety

This approach ensures that the piperidine nitrogen is protected by the tert-butoxycarbonyl group to prevent side reactions, while the carbonate linkage is formed selectively at the 2-(4-piperidyl)ethyl position.

Preparation of the Boc-Protected Piperidyl Intermediate

The starting material is often 1-(tert-butoxycarbonyl)-4-piperidyl ethanol or a related derivative. The Boc group is introduced to protect the secondary amine on the piperidine ring, typically by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions such as in tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP).

Formation of the Carbonate Intermediate

The carbonate linkage is formed by reacting the Boc-protected 4-piperidyl ethanol with a suitable chloroformate or halomethyl carbonate reagent. According to patent EP 2 894 149 A1, compounds of this type can be prepared by reacting a compound of formula III (the Boc-protected piperidyl ethanol) with a compound of formula IV, where the leaving group B is halogen (Cl, Br, or I), in an inert solvent such as acetonitrile, at temperatures ranging from room temperature to 150°C.

Key points from the patent method:

- The reaction can be performed solvent-free or in solvents like acetonitrile.

- The leaving group on the carbonate reagent can be chlorine, bromine, or iodine, allowing for direct incorporation of the iodomethyl group.

- The reaction proceeds via nucleophilic substitution of the hydroxyl group by the halomethyl carbonate reagent.

Direct Preparation of Iodomethyl Carbonate

The specific iodomethyl carbonate is prepared by substituting chloromethyl carbonate with iodomethyl carbonate reagents. In Preparation 27 of EP 2 894 149 A1, iodomethyl 1-(tert-butoxycarbonyl)-4-piperidyl carbonate was prepared by substituting chloromethyl 1-(tert-butoxycarbonyl)-4-piperidyl carbonate with iodomethyl reagents under similar reaction conditions.

Reaction Conditions and Catalysts

- Solvents: Acetonitrile is preferred for its inertness and ability to dissolve both reactants.

- Temperature: Reactions are typically conducted between room temperature and 150°C depending on reagent reactivity.

- Bases: Pyridine or triethylamine may be used to scavenge acid by-products and facilitate nucleophilic substitution.

- Protecting Groups: The Boc group is stable under these reaction conditions and can be removed later if necessary.

Alternative Synthetic Routes and Considerations

- Carbonate intermediates can also be prepared by reacting carboxylic halides with aldehydes or alcohols in the presence of Lewis acid catalysts like anhydrous zinc chloride or aluminium chloride.

- When the leaving group is chlorine, carbonate formation can proceed via reaction of carboxylate salts with acid chlorides.

- The reaction between Boc-protected piperidyl alcohol and halomethyl carbonate reagents is typically carried out under inert atmosphere to avoid hydrolysis.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Boc2O, DMAP, THF/DCM, room temperature | Protects piperidine nitrogen |

| Carbonate Formation | Boc-piperidyl ethanol + halomethyl carbonate (Cl, Br, I) | Solvent: acetonitrile or solvent-free; Temp: RT–150°C |

| Base for Substitution | Pyridine or triethylamine | Neutralizes acid by-products |

| Halogen Substitution | Chloromethyl carbonate replaced by iodomethyl carbonate | Direct introduction of iodine leaving group |

| Catalyst (optional) | Anhydrous ZnCl2 or AlCl3 (for aldehyde/carboxyl halide routes) | Facilitates carbonate formation |

Research Findings and Analytical Data

- The reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- The Boc-protected intermediates exhibit characteristic ^1H NMR signals for tert-butyl groups (~1.4 ppm) and piperidine methylene protons.

- The iodomethyl carbonate moiety shows distinct signals in ^13C NMR and can be confirmed by high-resolution mass spectrometry (HRMS) with expected molecular ion peaks.

- Purification is commonly achieved by flash column chromatography on silica gel.

化学反応の分析

Types of Reactions

Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Carbonate Hydrolysis: The ethyl carbonate group can be hydrolyzed under basic or acidic conditions to form the corresponding alcohol and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.

Hydrolysis: Basic hydrolysis can be performed using sodium hydroxide (NaOH) in water, while acidic hydrolysis may involve hydrochloric acid (HCl).

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as thiomethyl derivatives, amines, or ethers.

Deprotection: The major product is the free amine derivative of the piperidine ring.

Hydrolysis: The products are the corresponding alcohol and carbon dioxide.

科学的研究の応用

Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting the central nervous system.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Material Science: The compound can be used in the preparation of functionalized materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The iodomethyl group can serve as a reactive handle for further functionalization or as a leaving group in substitution reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound is compared to two closely related analogs synthesized in the cited literature:

Ethyl 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoate ()

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid ()

Key Structural Differences:

| Compound | Functional Groups | Key Reactivity Features |

|---|---|---|

| Iodomethyl 2-(1-Boc-4-piperidyl)-ethyl carbonate | Boc-protected amine, iodomethyl carbonate ester | Labile iodide leaving group; carbonate ester stability |

| Ethyl 3-[1-Boc-4-piperidyl]propanoate | Boc-protected amine, ethyl ester | Hydrolyzable ester; moderate reactivity |

| 3-[1-Boc-4-piperidyl]propanoic Acid | Boc-protected amine, carboxylic acid | Acidic proton; prone to deprotonation |

Physical and Spectroscopic Properties

| Compound | IR Data (cm⁻¹) | Physical State |

|---|---|---|

| Ethyl 3-[1-Boc-4-piperidyl]propanoate | 1735 (ester C=O), 1695 (Boc) | Oil |

| 3-[1-Boc-4-piperidyl]propanoic Acid | Not reported (likely ~1700) | White solid (mp 242°C) |

| Target Compound | Expected: ~1740 (carbonate C=O), 1695 (Boc) | Likely crystalline solid (inferred) |

Stability and Reactivity

- Boc Group Stability : All three compounds retain acid-labile Boc protection, which is cleavable under strong acidic conditions (e.g., HCl/dioxane) .

- Ester/Carbonate Reactivity : The iodomethyl carbonate in the target compound is more reactive than the ethyl ester due to the iodide leaving group, enabling faster nucleophilic substitution. In contrast, the carboxylic acid derivative is inert to nucleophiles but participates in coupling reactions (e.g., amide formation).

- Thermal Stability : The carboxylic acid derivative exhibits a high melting point (242°C), suggesting strong intermolecular forces, whereas the target compound’s carbonate group may reduce thermal stability.

生物活性

Iodomethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the iodomethyl group suggests potential reactivity that could be harnessed in biological systems.

-

Anticancer Activity :

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. In particular, the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells has been highlighted, showing better efficacy compared to traditional chemotherapeutics like bleomycin . -

Cholinesterase Inhibition :

The compound may also act as an acetylcholinesterase (AChE) inhibitor. This mechanism is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, which can improve cognitive function . -

Inflammation Modulation :

The compound's interaction with the IKKb pathway suggests it may play a role in modulating inflammatory responses. This pathway is crucial in cancer progression and chronic inflammation .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Studies : Research has demonstrated that the compound interacts with specific protein targets involved in cell proliferation and apoptosis, suggesting a multi-targeted approach to cancer therapy .

Comparative Analysis of Biological Activities

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 5.6 | FaDu cells |

| Bleomycin | Anticancer | 10.0 | FaDu cells |

| Donepezil | Cholinesterase Inhibitor | 0.5 | AChE |

Q & A

Basic: What synthetic strategies are commonly employed for introducing the tert-butoxycarbonyl (Boc) group to piperidine derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, in the synthesis of ethyl 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoate, triethylamine and di-tert-butyl dicarbonate in dioxane/water achieved 97% yield after 96 hours . Key steps include maintaining a neutral pH and using polar aprotic solvents (e.g., DMF) to enhance reactivity. Post-reaction purification often involves extraction with ethyl acetate and silica gel chromatography .

Advanced: How do reaction conditions (solvent, base, temperature) influence the efficiency of iodide displacement in derivatives of this compound?

Iodide displacement, such as in 4-ethoxycarbonyl-4-iodomethylpiperidine-1-carboxylic acid tert-butyl ester, requires careful optimization. For instance, using NaSMe in DMF at 20°C for 14 hours achieved selective substitution, but yields varied significantly (24.5% with Cs₂CO₃ at 100°C vs. 97% with K₂CO₃ at room temperature) . Polar solvents like DMF stabilize transition states, while stronger bases (e.g., Cs₂CO₃) accelerate SN2 mechanisms but may promote side reactions .

Basic: What analytical techniques are critical for characterizing intermediates and final products?

- IR Spectroscopy : Detects carbonyl stretches (e.g., Boc C=O at ~1695 cm⁻¹ and ester C=O at ~1735 cm⁻¹) to confirm protection/deprotection .

- HPLC : Validates purity using buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6 with methanol) to resolve polar byproducts .

- LCMS : Monitors reaction progress via mass shifts (e.g., m/z 698.8 [M+H]+ for Boc-protected intermediates) .

Advanced: How does the Boc group impact the compound’s stability during multi-step syntheses?

The Boc group enhances steric protection of the piperidine nitrogen, reducing undesired nucleophilic attacks. However, acidic conditions (e.g., HCl/dioxane) can cleave the Boc group, necessitating pH control during steps like hydrolysis of ethyl esters to carboxylic acids . Stability studies under varying pH (e.g., HPLC buffer systems at pH 4.6) are critical to avoid premature deprotection .

Basic: What purification methods are effective for isolating Boc-protected intermediates?

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes hydrophilic impurities (e.g., unreacted di-tert-butyl dicarbonate) .

- Column Chromatography : Gradient elution (0–10% EtOAc/heptane) resolves Boc-protected products from iodomethyl byproducts .

- Crystallization : Acidification of aqueous layers (e.g., with HCl) precipitates carboxylic acid derivatives as white solids (99% yield) .

Advanced: What strategies address low yields in nucleophilic substitution reactions involving the iodomethyl group?

Low yields often stem from steric hindrance or competing elimination. Strategies include:

- Solvent Optimization : DMF enhances iodide leaving-group ability via polar aprotic effects .

- Catalyst Use : Crown ethers (e.g., benzo-15-crown-5) improve alkali metal base solubility, accelerating substitution .

- Temperature Control : Elevated temperatures (100°C) favor SN2 pathways but require short reaction times to minimize decomposition .

Advanced: How can researchers mitigate racemization or chiral inversion during synthesis?

Chiral integrity is maintained by avoiding strong bases or prolonged heating. For example, in the synthesis of 3-(4-piperidyl)propanoic acid, cold HCl treatment (0°C) preserved stereochemistry during Boc deprotection, yielding 99% enantiopure product . Chiral HPLC with cellulose-based columns can monitor enantiomeric excess .

Basic: What are common side reactions observed in Boc protection/deprotection steps?

- Overprotection : Excess di-tert-butyl dicarbonate can lead to di-Boc byproducts, detectable via LCMS (m/z shifts of +100–200 Da) .

- Acidic Hydrolysis : Premature Boc cleavage in aqueous acidic conditions forms piperidine salts, requiring pH monitoring .

Advanced: How do structural modifications (e.g., ester vs. carboxylic acid termini) influence biological activity or downstream reactivity?

Ester groups (e.g., ethyl carboxylate) enhance cell permeability but require hydrolysis for activation. For instance, ethyl esters in prodrugs are hydrolyzed in vivo to active carboxylic acids, as demonstrated in the conversion of ethyl 3-[1-Boc-4-piperidyl]propanoate to its acid form using NaOH . Such modifications impact pharmacokinetic profiles and must be tailored to target enzymes (e.g., esterases) .

Advanced: What computational tools or predictive models aid in optimizing synthetic routes?

- Retrosynthetic Analysis : Platforms like Synthia™ suggest pathways based on Boc-protected piperidine analogs .

- DFT Calculations : Predict transition-state energies for iodide displacement, guiding solvent/base selection .

- LogS Predictions : Estimate solubility for purification (e.g., LogS = -3.1 for Boc-protected acids indicates ethyl acetate/hexane gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。